molecular formula C10H13N3 B172346 2-Butyl-2H-benzo[d][1,2,3]triazole CAS No. 16584-01-3

2-Butyl-2H-benzo[d][1,2,3]triazole

Cat. No. B172346
CAS RN: 16584-01-3
M. Wt: 175.23 g/mol
InChI Key: DRFDQBZSCVSFKT-UHFFFAOYSA-N
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Description

2-Butyl-2H-benzo[d][1,2,3]triazole is a chemical compound that belongs to the class of organic compounds known as benzotriazoles . It is a derivative of benzotriazole, a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,3-triazoles, including 2-Butyl-2H-benzo[d][1,2,3]triazole, often involves the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . This reaction is typically catalyzed by copper (I) .


Molecular Structure Analysis

The molecular structure of 2-Butyl-2H-benzo[d][1,2,3]triazole is characterized by a five-membered ring containing three consecutive nitrogen atoms . This structure can be viewed as fused rings of the aromatic compounds benzene and triazole .


Chemical Reactions Analysis

Benzotriazole, the parent compound of 2-Butyl-2H-benzo[d][1,2,3]triazole, is known to react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes and acylboranes .

Scientific Research Applications

Optical and Electrochemical Properties

  • Multichromic Polymers : Benzotriazole derivatives, such as those involving 2H-benzo[d][1,2,3]triazole, have been synthesized and studied for their electrochemical and optical properties. These studies have revealed that the position of the pendant group significantly alters the electronic structure, influencing the optical and electrochemical behaviors. Some derivatives exhibit multicolored electrochromic properties in different oxidized and reduced states, with varied optical band gap values, making them potential candidates for optoelectronic applications (Yiĝitsoy et al., 2011).

Antimicrobial Activities

  • Antimicrobial Properties : Several studies have synthesized and evaluated the antimicrobial activities of 2H-benzo[d][1,2,3]triazole derivatives. These compounds have shown promising activities against various bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Bhardwaj, 2014).

Photophysical and Electronic Properties

  • Photophysical Behaviors : Research into the photophysical properties of 2H-benzo[d][1,2,3]triazole derivatives has led to the development of materials with unique emission properties. These studies are crucial for the rational design of organic self-assemblies for optoelectronic applications, showing promise in the field of organic electronics and photonics (Torres et al., 2016).

Electrochemical Synthesis

  • Electrosynthesis : The electrosynthesis of 2H-2-(Aryl)-benzo[d]-1,2,3-triazoles from 2-nitroazobenzene derivatives has been reported. This method demonstrates the usefulness and applicability of the synthetic method, which could be significant in creating compounds for various applications, including antiviral compounds (Wirtanen et al., 2020).

Potential in Organic Materials and Polymers

  • Organic Materials and Polymers : Research has focused on the development of new organic materials based on 2H-benzo[d][1,2,3]triazole, highlighting its multifunctionality and potential in optoelectronic or biomedical applications. These materials are developed considering sustainability and resource-saving, making them relevant in modern materials science (Torres-Moya et al., 2021).

Future Directions

2H-benzo[d][1,2,3]triazole derivatives, including 2-Butyl-2H-benzo[d][1,2,3]triazole, have shown promising characteristics, including their ability to self-assemble, their acceptor character which enables the synthesis of donor-acceptor structures, and their facile modulation using standard chemical methods . These unique features make them potential candidates for advancing medicinal chemistry .

properties

IUPAC Name

2-butylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-3-8-13-11-9-6-4-5-7-10(9)12-13/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFDQBZSCVSFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1N=C2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-2H-benzo[d][1,2,3]triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Wang, Y Gong, C Jing, H Huang, H Li, S Zhang… - Corrosion …, 2016 - Elsevier
A variety of new dibenzotriazoles bearing alkylene linker as well as corresponding monobenzotriazoles using as corrosion inhibitors for copper in 3.5 wt% sodium chloride solution at …
Number of citations: 97 www.sciencedirect.com
F Lu, G Yang, Q Xu, J Zhang, B Zhang, Y Feng - Dyes and Pigments, 2018 - Elsevier
Molecular engineering toward decreasing the band gap and thus extending the absorption spectrum of benzotriazole-based dye is a challenge. Herein, the benzotriazole structure is …
Number of citations: 14 www.sciencedirect.com

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